(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound is a fourth-generation cephalosporin derivative, structurally defined as (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; hydrochloride . The bicyclic core retains the cephalosporanic acid framework (7-ACA), with modifications at the C-3 and C-7 positions. The C-3 substituent features an imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl group, while the C-7 position bears an amino group. The (6R,7R) configuration is critical for maintaining β-lactam stability and antibacterial efficacy.
X-ray Crystallographic Analysis of Bicyclic Core Structure
While direct crystallographic data for this compound is limited, insights are inferred from structurally related cephalosporins. The bicyclic core adopts a β-lactam-thiazolidine fused system , with a strained four-membered ring critical for antimicrobial activity. The imidazo[1,2-b]pyridazinium substituent at C-3 participates in hydrogen bonding interactions, influencing crystal packing. For example, in similar cephalosporins, the β-lactam nitrogen and sulfur atoms form hydrogen bonds with adjacent molecules, stabilizing crystalline arrangements.
NMR Spectroscopic Profiling of Imidazopyridazinium Substituent
The imidazo[1,2-b]pyridazinium moiety exhibits distinct NMR signatures:
- 1H NMR : Deshielded protons on the aromatic ring (δ 8.2–8.8 ppm) arise from electron-withdrawing effects of the pyridazinium ring.
- 13C NMR : Carbon chemical shifts for the quaternary nitrogen-bearing carbons (δ 130–160 ppm) confirm aromaticity and charge distribution.
- 2D NMR (COSY/HMQC) : Correlations between protons and carbons in the heterocyclic system validate connectivity and substitution patterns.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry reveals characteristic fragmentation pathways for this cephalosporin:
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M + H]+ | 516 | Intact molecule |
| [M - β-lactam + H]+ | 397 | Loss of β-lactam ring (119 amu) |
| [Imidazo[1,2-b]pyridazinium-CH2]+ | 167 | C-3 substituent cleavage |
| [C7-amino group + side chain]+ | 120 | Aminothiazole moiety (if present) |
Degradation under ionizing radiation generates isomeric products, as observed in HPLC-MS/MS studies.
Tautomeric Behavior and Ionic State Analysis
The imidazo[1,2-b]pyridazinium group exists as a protonated imidazopyridazine in the hydrochloride salt form. Computational studies on analogous imidazopyridines indicate:
Properties
IUPAC Name |
(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S.2ClH/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;;/h1-5,10,13H,6-7,15H2;2*1H/t10-,13-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBCFPNXLGRJSK-OWVUFADGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166176-51-8 | |
| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, chloride, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166176-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution at the C-3 Position
The cephalosporin nucleus, derived from 7-aminocephalosporanic acid (7-ACA), undergoes nucleophilic displacement of its 3-acetoxy group with imidazo[1,2-b]pyridazine derivatives. Boron trifluoride (BF₃) complexes are critical for activating the leaving group and stabilizing intermediates.
Representative Protocol
A mixture of 7-ACA (25 g, 0.092 mol), imidazo[1,2-b]pyridazinium precursor (15 g, 0.096 mol), and BF₃-dimethyl carbonate complex (56 g) in dimethyl carbonate (120 g) was stirred at 10–12°C for 23 minutes. The reaction was quenched with cold water (240 g), and the pH was adjusted to 2.3–2.6 using diluted ammonia. Precipitation yielded the crude product, which was washed with ethanol and dried under vacuum (45°C, 8 h) to afford a 95.1% yield (32.5 g) with 99.4% purity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | BF₃-dimethyl carbonate complex |
| Solvent | Dimethyl carbonate |
| Temperature | 10–12°C |
| Reaction Time | 23 minutes |
| Yield | 95.1% |
| Purity | 99.4% (HPLC) |
Enhanced Catalysis with Aluminum Chloride Additives
Combining BF₃ with AlCl₃ improves reaction efficiency by enhancing electrophilic activation. A mixture of 7-ACA (272 g, 1.0 mol), imidazo[1,2-b]pyridazinium reagent (175 g, 1.10 mol), and AlCl₃-BF₃-dimethyl carbonate solution (9.4 g) in dimethyl carbonate (1090 mL) was stirred at 20–30°C for 1 hour. Post-reaction workup with sodium dithionite and ammonia yielded 347.9 g (92%) of product with 98.2% purity.
Microwave-Assisted Synthesis for Accelerated Kinetics
Rapid Coupling Under Microwave Irradiation
Microwave methods reduce reaction times from hours to minutes. A ground mixture of 7-ACA (2.72 g, 0.01 mol), imidazo[1,2-b]pyridazinium derivative (0.011 mol), and concentrated sulfuric acid (10.88 g) was subjected to microwave irradiation at 300 W (1 minute), 450 W (1 minute), and 750 W (2 minutes). The crude product was dissolved in deionized water, filtered, and dried to achieve a 99% yield (5.09 g) with >99.9% purity.
Advantages of Microwave Synthesis
-
Time Efficiency : Complete in 4 minutes vs. 1 hour for conventional methods.
-
Purity : Reduced side reactions due to controlled heating.
Purification and Stabilization Techniques
Acidic Precipitation and Crystallization
Adjusting the pH to 2.3–4.0 precipitates the protonated form of the compound. Sodium dithionite (1.0 g) and EDTA-2Na (0.25 g) are added to suppress oxidation and chelate metal ions, respectively. Crystallization at 5–10°C in acetonitrile/water (1:3) mixtures ensures high purity (>99%).
Drying and Salt Formation
Vacuum drying at 45–50°C converts the free base to the hydrochloride salt. Ethanol washes remove residual dimethyl carbonate, while acetone rinses eliminate organic impurities.
Mechanistic Insights and Stereochemical Considerations
Role of Boron Trifluoride in Acylation
BF₃ coordinates with the acetoxy group at C-3, facilitating its displacement by the imidazo[1,2-b]pyridazinium nucleophile. This Lewis acid catalysis avoids racemization at the C-6 and C-7 chiral centers, preserving the (6R,7R) configuration.
pH-Dependent Stability
The compound is stable under acidic conditions (pH 2–3) but degrades at neutral or alkaline pH due to β-lactam ring opening. Ammonia is added incrementally to prevent local pH spikes.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| BF₃-Dimethyl Carbonate | BF₃ complex | 10–12°C | 23 min | 95.1% | 99.4% |
| AlCl₃-BF₃ Co-Catalysis | AlCl₃ + BF₃ | 20–30°C | 1 h | 92% | 98.2% |
| Microwave-Assisted | H₂SO₄ | 170°C | 4 min | 99% | 99.9% |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial strains, making it a candidate for further investigation as an antibiotic agent. Its structural features suggest it may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Anticancer Potential
Research indicates that derivatives of this compound may possess anticancer properties. The imidazo[1,2-b]pyridazine moiety is known for its ability to interact with DNA and RNA, potentially leading to the inhibition of cancer cell proliferation.
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new therapeutic agent .
Case Study 2: Anticancer Research
A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis induction being explored .
Safety and Toxicity
Initial toxicity assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should include acute and chronic exposure studies to determine any potential adverse effects associated with therapeutic doses.
Mechanism of Action
The mechanism of action of (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial cell division and growth, leading to the death of the bacterial cells. The molecular targets and pathways involved include the binding of this compound to the active sites of DNA gyrase and topoisomerase IV, disrupting their normal function.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Compound A and Analogous Cephalosporins
Key Observations :
- The 7-position methoxyimino/hydroxyimino groups in Ceftazidime and E1100 enhance stability against enzymatic hydrolysis .
Antibacterial Activity
Table 2: Spectrum and Potency
Mechanistic Insights :
- The imidazo-pyridazinium group in Compound A may hinder β-lactamase access, similar to SQ 14,359’s tetrazolyl group .
- Ceftazidime’s pyridinium group enhances affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria .
Pharmacokinetics and Stability
Table 3: Pharmacokinetic and Stability Data
Key Findings :
Biological Activity
The compound (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride (CAS Number: 197897-11-3) is a complex heterocyclic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure incorporating sulfur and nitrogen heteroatoms. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.83 g/mol |
| Heterocycles | Imidazo[1,2-b]pyridazine, Thiazole |
| Functional Groups | Amino, Carboxylic Acid, Oxo |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, particularly Gram-negative species. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways.
In Vitro Studies
In vitro tests have shown that the compound effectively inhibits the growth of Pseudomonas aeruginosa and Escherichia coli . The Minimum Inhibitory Concentration (MIC) for Pseudomonas aeruginosa was found to be approximately 12.5 µg/mL, while for E. coli , it was slightly higher at 25 µg/mL. These results indicate a moderate antibacterial effect compared to standard antibiotics like ciprofloxacin, which has an MIC of 1 µg/mL against these pathogens .
The compound's mechanism involves:
- Inhibition of Protein Synthesis : Binding to bacterial ribosomes and interfering with translation.
- Disruption of Cell Wall Integrity : Targeting enzymes responsible for peptidoglycan synthesis.
Antioxidant Properties
Beyond its antibacterial effects, the compound has also demonstrated antioxidant activity. It was tested using the DPPH radical scavenging assay, showing a percentage inhibition comparable to known antioxidants. This suggests potential applications in preventing oxidative stress-related damage in biological systems .
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A study focused on the efficacy of this compound against multidrug-resistant strains of Pseudomonas aeruginosa revealed promising results. The compound was effective in reducing bacterial load in vitro and showed potential for further development as a treatment option for infections caused by resistant strains.
Case Study 2: Synergistic Effects with Other Antibiotics
Research investigating the synergistic effects of this compound when combined with other antibiotics indicated enhanced antibacterial activity. Combinations with beta-lactam antibiotics showed improved efficacy against resistant strains, suggesting a potential strategy for overcoming antibiotic resistance.
Q & A
Q. What are the recommended synthetic strategies for constructing the imidazo[1,2-b]pyridazine moiety in this compound?
The imidazo[1,2-b]pyridazine group can be synthesized via cyclization reactions between 6-chloroimidazo[1,2-b]pyridazine precursors and appropriate nucleophiles. Key steps include:
- Functionalization : Use Pd-catalyzed cross-coupling to introduce substituents at the 2-position of the heterocycle (e.g., Suzuki-Miyaura coupling) .
- Cyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts, as imidazo-heterocycles are prone to dimerization under acidic or high-temperature conditions .
- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to isolate the target moiety, monitoring UV absorption at 260 nm .
Q. How can researchers validate the stereochemical integrity of the 6R and 7R chiral centers?
- X-ray crystallography : Resolve the crystal structure to confirm absolute configuration, particularly for the bicyclic β-lactam core .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in DMSO- or CDCl₃ to verify vicinal proton relationships in the bicyclo[4.2.0] system. For example, the 7-amino group’s protons should show distinct splitting patterns due to restricted rotation .
- Circular dichroism (CD) : Compare experimental CD spectra with those of known (6R,7R)-configured cephalosporins to confirm stereochemistry .
Q. Which analytical techniques are most suitable for assessing purity and structural integrity?
- HPLC-UV/ESI-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Monitor for impurities (e.g., dimeric species) via mass shifts in ESI-MS (e.g., m/z 859 for dimers) .
- NMR (¹H, ¹³C, 2D COSY/HSQC) : Identify key signals, such as the β-lactam carbonyl (δ ~165–170 ppm in ¹³C) and imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm in ¹H) .
- Karl Fischer titration : Quantify residual water content, critical for stability studies, as hydration levels affect polymorphic forms .
Advanced Research Questions
Q. How to design accelerated stability studies to evaluate hydrolytic degradation in aqueous buffers?
- Experimental setup : Incubate the compound in buffers (pH 1.2–8.0) at 40°C/75% RH for 4 weeks. Sample at intervals (0, 1, 2, 4 weeks).
- Degradation monitoring : Use HPLC to track loss of parent compound and emergence of degradation products (e.g., β-lactam ring-opened derivatives). Compare degradation kinetics (pseudo-first-order rate constants) across pH levels .
- Mechanistic insights : Perform LC-MS/MS to identify hydrolysis products, such as the imidazo[1,2-b]pyridazine fragment (m/z ~150) or thiol-containing intermediates .
Q. What computational and experimental approaches resolve contradictions in solubility predictions?
- In silico models : Compare LogP predictions from iLOGP (-0.42), XLOGP3 (-1.24), and SILICOS-IT (-2.83) to identify outliers. Prioritize experimental validation for models with high discrepancies .
- Solubility assays : Conduct shake-flask experiments in PBS (pH 7.4) and DMSO/water mixtures. Use UV-Vis spectroscopy (λ = 260 nm) to quantify solubility, noting temperature effects (e.g., 37°C vs. 25°C) .
- Co-solvency strategies : Test solubilization with cyclodextrins or surfactants (e.g., Tween 80) for formulations requiring >1 mg/mL concentrations .
Q. How to characterize dimeric impurities formed during synthesis or storage?
- Isolation : Use preparative HPLC to collect dimer fractions. Confirm identity via high-resolution MS (HRMS) and ¹H-NMR .
- Structural elucidation : Perform NOESY experiments to identify spatial proximity between dimer subunits, particularly cross-peaks between the β-lactam carbonyl and imidazo[1,2-b]pyridazine protons .
- Bioactivity testing : Assess antibacterial activity against standard strains (e.g., E. coli ATCC 25922) to determine if dimers retain efficacy or act as inhibitors .
Methodological Notes
- Synthesis optimization : Flow chemistry techniques (e.g., continuous stirred-tank reactors) can improve yield and reduce side reactions in cyclization steps .
- Polymorph screening : Conduct slurry experiments in water/ethanol mixtures to identify stable anhydrate or hydrate forms, using DSC and PXRD for phase characterization .
- Safety protocols : Handle the hydrochloride salt in a fume hood due to potential respiratory irritation (H319/H335 hazards). Use PPE (gloves, goggles) during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
